3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea
Description
Properties
IUPAC Name |
3-carbamoyl-1,1-bis(2-hydroxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O4/c7-5(12)8-6(13)9(1-3-10)2-4-11/h10-11H,1-4H2,(H3,7,8,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONYYOKKGAQAOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)C(=O)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Reaction Mechanisms of 3 Carbamoyl 1,1 Bis 2 Hydroxyethyl Urea Analogues
Hydrolytic Stability of Urea (B33335) Linkages under Various Conditions
Research has demonstrated that the hydrolysis of urea is considerably slow under neutral pH conditions and at ambient temperatures. researchgate.net However, the rate of degradation increases substantially in strongly acidic or alkaline environments. Specifically, the half-life of urea decreases at pH values below 2 and above 12. researchgate.net In highly alkaline conditions (pH > 13), the reduction in half-life becomes even more pronounced. researchgate.net
Temperature also plays a crucial role in the hydrolytic stability of urea. An increase in temperature accelerates the rate of chemical hydrolysis. researchgate.net For instance, while the half-life of urea is in the range of days at temperatures below 66°C, it is reduced to hours at 100°C. researchgate.net This temperature-dependent degradation is a key consideration in the handling and application of urea derivatives. researchgate.netgoogle.com The stability of urea solutions is found to be optimal in the pH range of 4 to 8. google.com
The mechanism of hydrolysis can vary. Under neutral conditions, the dominant pathway for the hydrolysis of some ureas, like tetramethylurea, is through a C-N bond addition. google.com In contrast, for other related compounds like amides, alkaline hydrolysis is the more prevalent mechanism. google.com The specific substituents on the urea nitrogen atoms can also influence the hydrolysis rate and mechanism. For some hindered aromatic ureas, a dynamic bond dissociation-controlled hydrolysis mechanism has been proposed, leading to rapid degradation that is independent of pH in the range of 3 to 11. rsc.org
| Condition | Effect on Urea Hydrolysis | Reference |
| pH | Stable in neutral range (pH 4-8) | google.com |
| Hydrolysis accelerates at pH < 2 and pH > 12 | researchgate.net | |
| Temperature | Half-life is in days below 66°C | researchgate.net |
| Half-life is reduced to hours at 100°C | researchgate.net |
Reactivity of Peripheral Hydroxyl Groups within the Molecular Architecture
The two peripheral hydroxyl groups in 3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea introduce sites for a range of chemical reactions typical of primary alcohols. These reactions include esterification, etherification, and oxidation.
Esterification: The hydroxyl groups can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. This reaction is a common method for modifying the properties of molecules containing hydroxyl groups.
Etherification: In the presence of a strong base and an alkylating agent, the hydroxyl groups can be converted into ethers. This transformation can alter the solubility and reactivity of the parent molecule.
Oxidation: The primary alcohol functionalities can be oxidized to form aldehydes or, with further oxidation, carboxylic acids. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, the urea-hydrogen peroxide complex, in the presence of a catalyst like magnesium bromide, has been shown to be an effective agent for the oxidation of benzylic alcohols to their corresponding aldehydes and ketones. This method is noted for its mild reaction conditions and high yields.
While direct studies on this compound may be limited, the reactivity of the hydroxyl groups can be inferred from the behavior of analogous structures. For example, the reaction of alcohols with urea can lead to the formation of carbamates, demonstrating the nucleophilic character of the hydroxyl group towards the urea carbonyl.
Potential for Intramolecular Cyclization and Formation of Heterocyclic Rings
The molecular architecture of this compound, with its proximate urea and hydroxyl functionalities, presents the potential for intramolecular cyclization reactions, leading to the formation of various heterocyclic rings. The specific conditions and reagents will dictate the pathway and the resulting cyclic product.
One possibility is the intramolecular reaction between a hydroxyl group and the urea moiety. Depending on which nitrogen atom of the urea is involved and the reaction conditions, this could lead to the formation of substituted oxazolidinone or other related heterocyclic systems. Such cyclizations are known to occur in similar molecules. For instance, the synthesis of cis-fused-oxazoloisoquinolinones involves an intramolecular nucleophilic addition-cyclization step. qub.ac.uk
Another potential pathway for cyclization involves the reaction of both hydroxyethyl (B10761427) groups, possibly leading to the formation of a larger ring structure. The flexibility of the hydroxyethyl chains could allow them to orient in a way that facilitates a ring-closing reaction. In the synthesis of hydroxyethyl urea, a cyclization product is noted as a potential impurity, highlighting the propensity for such reactions. wikipedia.org
Furthermore, radical-mediated reactions can also induce cyclization. For example, intramolecular radical cyclization has been utilized to introduce hydroxyethyl groups in other molecular systems, indicating that radical-based transformations could be a route to cyclic derivatives of this compound. researchgate.net The intramolecular cyclization of activated carbamic acid derivatives is also a known route for the preparation of cyclic ureas. organic-chemistry.org
Transamidation and Transcarbamoylation Processes in Urea Derivatives
The urea functionality in this compound and its analogues can participate in transamidation and transcarbamoylation reactions. These processes involve the exchange of the amino or carbamoyl (B1232498) groups with other nucleophiles.
Transamidation: This reaction typically involves the reaction of a urea with an amine, leading to a new urea derivative and the displacement of ammonia (B1221849) or an amine. This process is a known method for the synthesis of substituted ureas. For example, the reaction of urea with ethanolamine (B43304) can produce (2-hydroxyethyl)urea. researchgate.net The reaction conditions, such as temperature and the ratio of reactants, play a significant role in the efficiency of the conversion. Near full conversion of amines to ureido compounds can be achieved at temperatures between 80-90°C. organic-chemistry.org The rate-limiting step in this process is often the decomposition of urea into an isocyanic acid or a carbamate (B1207046) intermediate. organic-chemistry.orgresearchgate.net
Transcarbamoylation: This is an exchange reaction where a carbamoyl group is transferred from one molecule to another. In the context of polyurethane chemistry, transcarbamoylation between a urethane (B1682113) group and an alcohol has been explored for the depolymerization and recovery of small molecules from polyhydroxyurethanes. specialchem.com This type of reaction highlights the dynamic nature of the carbamoyl group in urea derivatives and its potential for exchange with other nucleophiles like alcohols.
| Reaction | Description | Key Features | Reference |
| Transamidation | Reaction of a urea with an amine to form a new urea. | Can be used to synthesize substituted ureas like (2-hydroxyethyl)urea. researchgate.net | Rate-limiting step is often urea decomposition. organic-chemistry.orgresearchgate.net |
| Transcarbamoylation | Transfer of a carbamoyl group between molecules. | Can be utilized in dynamic chemistry, such as in the depolymerization of polyurethanes. specialchem.com | Involves the exchange of the carbamoyl group with nucleophiles like alcohols. specialchem.com |
Pathways for N-Nitrosation of Urea and Amine Nitrogen Atoms (Mechanism-Focused Analysis)
The nitrogen atoms within the urea and amine functionalities of this compound are potential sites for N-nitrosation, a reaction that can lead to the formation of N-nitroso compounds. This reaction is of significant interest due to the potential biological activity of N-nitrosamines.
The mechanism of N-nitrosation typically proceeds under acidic conditions. The first step involves the protonation of a nitrite (B80452) source, such as sodium nitrite, by a strong acid to form nitrous acid (HNO₂). Further protonation of nitrous acid leads to the formation of the highly electrophilic nitrosonium ion (NO⁺). researchgate.net
The nitrosonium ion is then susceptible to attack by a nucleophilic nitrogen atom. In the case of this compound, both the urea and any potential secondary amine nitrogen atoms can act as nucleophiles. The attack of the nitrogen atom on the nitrosonium ion, followed by deprotonation, results in the formation of an N-nitroso derivative. researchgate.net
Kinetic studies on the nitrosation of related compounds, such as N,N'-dimethylurea, have shown that the reaction is subject to general base catalysis and primary solvent isotope effects, indicating that a slow proton transfer is involved in the mechanism. The reactivity of the substrate and the characteristics of the proton transfer are dependent on the specific structure of the urea derivative. For some nitroso-amides, it has been suggested that nitrosation may initially occur at the oxygen atom, followed by rearrangement to the more stable N-nitroso-amide.
Spectroscopic and Structural Characterization of 3 Carbamoyl 1,1 Bis 2 Hydroxyethyl Urea
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. ksu.edu.sa For 3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea, these spectra would be dominated by absorptions corresponding to the O-H, N-H, and C=O functional groups.
O-H Stretching: A broad and strong absorption band is expected in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups involved in hydrogen bonding. libretexts.org
N-H Stretching: The N-H bonds of the urea (B33335) and carbamoyl (B1232498) groups will give rise to stretching vibrations in the 3100-3500 cm⁻¹ region. spectroscopyonline.com Primary amides (-NH₂) typically show two bands in this region. spectroscopyonline.com
C=O Stretching (Amide I band): Strong absorption bands corresponding to the carbonyl stretching vibrations of the urea and carbamoyl groups are expected in the region of 1630-1680 cm⁻¹. spectroscopyonline.com These are often referred to as the Amide I bands. nih.gov
N-H Bending (Amide II band): The N-H bending vibrations, coupled with C-N stretching, will appear around 1550-1650 cm⁻¹. nih.govresearchgate.net
Predicted Vibrational Frequencies for this compound:
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| O-H Stretch | -OH | 3200 - 3600 | Strong, Broad |
| N-H Stretch | -NH, -NH₂ | 3100 - 3500 | Medium to Strong |
| C-H Stretch | -CH₂- | 2850 - 3000 | Medium |
| C=O Stretch (Amide I) | Urea, Carbamoyl | 1630 - 1680 | Strong |
| N-H Bend (Amide II) | -NH, -NH₂ | 1550 - 1650 | Medium to Strong |
| C-N Stretch | Amine, Amide | 1200 - 1400 | Medium |
This table provides predicted ranges for the main vibrational modes.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
The molecular formula of this compound is C₅H₁₂N₄O₄, which corresponds to a molecular weight of 192.17 g/mol . In a mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule peak [M+H]⁺ would be expected at m/z 192 or 193, respectively.
The fragmentation of the molecule under mass spectrometric conditions would likely proceed through several pathways, including:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, which could lead to the loss of a CH₂OH radical.
Loss of Water: The presence of hydroxyl groups makes the loss of water (18 Da) a probable fragmentation pathway, especially under thermal conditions in the ion source. youtube.com
Cleavage of the Urea and Carbamoyl Groups: Fragmentation can occur at the C-N bonds of the urea and carbamoyl moieties, leading to characteristic fragment ions.
Predicted Mass Spectrometry Fragmentation for this compound:
| m/z Value | Possible Fragment | Notes |
|---|---|---|
| 193 | [C₅H₁₃N₄O₄]⁺ | Protonated molecular ion [M+H]⁺. |
| 175 | [C₅H₁₁N₄O₃]⁺ | Loss of H₂O (18 Da) from the molecular ion. |
| 149 | [C₄H₁₁N₃O₃]⁺ | Loss of the carbamoyl group (-CONH₂) as a radical. |
| 105 | [C₄H₁₁NO₂]⁺ | Fragment corresponding to the diethanolamine (B148213) cation. |
| 74 | [C₂H₄NO₂]⁺ | Further fragmentation of the diethanolamine moiety. |
This table presents a plausible, though not exhaustive, list of potential fragments based on the structure of the molecule.
Table of Mentioned Chemical Compounds:
| Compound Name |
|---|
| This compound |
| Diethanolamine |
Derivatives and Analogues of 3 Carbamoyl 1,1 Bis 2 Hydroxyethyl Urea
Synthesis and Characterization of Structural Isomers and Homologues
The synthesis of structural isomers and homologues of 3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea provides insight into how substituent placement and chain length affect molecular properties. A key structural isomer is the symmetrical N,N'-bis(2-hydroxyethyl)urea, which has been synthesized through the condensation of urea (B33335) with ethanolamine (B43304). researchgate.net This reaction is typically performed at elevated temperatures (e.g., 135-140°C) to drive off the ammonia (B1221849) byproduct. researchgate.net Homologues, such as N,N'-bis(2-hydroxypropyl)urea, can be synthesized using a similar method by reacting urea with 2-amino-1-propanol. researchgate.net
These compounds are characterized using a suite of analytical techniques. Infrared (IR) spectroscopy is used to confirm the presence of key functional groups like N-H, C=O, and O-H bonds. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, while mass spectrometry confirms the molecular weight. researchgate.net
Below is a table summarizing the synthesis of representative isomers and homologues.
| Compound Name | Reactants | Reaction Conditions | Yield | Characterization Methods |
| N,N'-bis(2-hydroxyethyl)urea | Urea, Ethanolamine | 135°C for 2h, then 140°C for 6h | 76% | IR, ¹H-NMR, ¹³C-NMR, Mass Spec, UV |
| N,N'-bis(2-hydroxypropyl)urea | Urea, 2-Amino-1-propanol | 135°C for 2h, then 140°C for 6h | 84% | IR, ¹H-NMR, ¹³C-NMR, Mass Spec, UV |
| N,N-bis(2-hydroxyethyl)urea | Diethanolamine (B148213), Urea | 115°C for 8h with N₂ purge | Not specified | Amine Titration |
| 1-(2-hydroxyethyl)urea | Ethanolamine, Urea | 115°C for 3.25h | Not specified | Melting Point |
Data sourced from references researchgate.netgoogle.comgoogle.com
Exploration of Thiourea (B124793) Analogues with Hydroxyethyl (B10761427) Substituents
Replacing the oxygen atom of the urea moiety with a sulfur atom yields thiourea analogues, which exhibit different chemical properties and biological activities. researchgate.net The synthesis of thioureas containing hydroxyethyl substituents often involves the reaction of an appropriate isothiocyanate with an amino alcohol. tandfonline.comnih.gov For example, N-aroyl-N'-hydroxyethyl thiourea derivatives are prepared by first synthesizing an acyl isothiocyanate, which then reacts with aminoethanol. tandfonline.com This method allows for the introduction of various aromatic groups (aroyl) onto the thiourea structure. tandfonline.com
Another approach involves reacting amines with thiocarbonyl diimidazole to generate an isothiocyanate in situ, which can then be treated with hydroxylamine (B1172632) or its derivatives. nih.gov The characterization of these thiourea analogues relies on spectroscopic data, including IR and NMR, to confirm the structure. tandfonline.com The crystal structure of some derivatives, such as 3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea, has been determined using X-ray crystallography, providing precise information on bond lengths and angles. researchgate.net
The following table presents examples of synthesized thiourea analogues.
| Compound Class | Synthetic Approach | Starting Materials | Key Features |
| N-Aroyl-N'-hydroxyethyl thioureas | Acyl isothiocyanate reaction with aminoethanol | Aromatic acids, Thionyl chloride, Ammonium thiocyanate, Aminoethanol | Combines aroyl and hydroxyethyl groups on a thiourea core |
| N-Hydroxythioureas | In situ isothiocyanate generation | 2,4-dimethoxybenzylamine, Thiocarbonyl diimidazole, Hydroxylamine | Features a hydroxyl group directly attached to a urea nitrogen |
| N,N'-Disubstituted thioureas | Isothiocyanate reaction with amine | Isothiocyanates, Primary or secondary amines | General method for a wide range of substituted thioureas |
| 3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea | Not detailed | Not detailed | A fully characterized crystal structure is available |
Data sourced from references tandfonline.comnih.govnih.govresearchgate.net
Modifications of the Hydroxyethyl Moieties (e.g., Chain Length Variation, Additional Alkyl or Hydroxyl Substitutions)
Altering the structure of the hydroxyethyl side chains is a key strategy for fine-tuning the properties of urea derivatives. This can be achieved by varying the length of the alkyl chain connecting the hydroxyl group to the urea nitrogen or by introducing additional substituents on this chain.
For instance, homologation of the hydroxyethyl group to a hydroxypropyl or hydroxybutyl group has been reported. N,N'-bis(3-hydroxypropyl)urea and N,N'-bis(4-hydroxybutyl)urea are examples of such chain length variation. google.com Adding alkyl substituents to the chain, as seen in the synthesis of N,N'-bis(2-hydroxypropyl)urea from 2-amino-1-propanol, introduces a methyl group adjacent to the hydroxyl functionality. researchgate.net More complex modifications can involve introducing multiple hydroxyl groups, such as in 2-urea-2-ethyl-1,3-propanediol. google.com These structural changes can impact solubility, reactivity, and the ability of the molecule to act as a crosslinking agent. google.com
The table below highlights various modifications of the hydroxyalkyl moieties.
| Compound Name | Modification Type | Starting Alkanolamine |
| N,N'-bis(2-hydroxypropyl)urea | Additional Alkyl Substitution (CH₃) | 2-Amino-1-propanol |
| N,N'-bis(3-hydroxypropyl)urea | Chain Length Variation (n=3) | 3-Amino-1-propanol |
| N,N'-bis(4-hydroxybutyl)urea | Chain Length Variation (n=4) | 4-Amino-1-butanol |
| 2-Urea-2-ethyl-1,3-propanediol | Additional Hydroxyl and Alkyl Groups | 2-Amino-2-ethyl-1,3-propanediol |
| Tetrakis(2-hydroxyethyl)urea | Multiple Hydroxyethyl Substitutions | Diethanolamine |
Data sourced from references researchgate.netgoogle.com
Investigation of Diverse Substitution Patterns on the Urea Nitrogen Atoms
A wide array of synthetic methods allows for the introduction of diverse functional groups onto the urea nitrogen atoms, leading to a vast chemical space of derivatives. nih.govresearchgate.net Traditional methods often employ hazardous reagents like phosgene (B1210022) or its safer solid equivalent, triphosgene, to react with amines and form isocyanate intermediates, which are then coupled with another amine. nih.gov
Modern, safer synthetic strategies have been developed. These include phosgene-free methods that utilize reagents like N,N'-carbonyldiimidazole (CDI) or generate isocyanates in situ via rearrangements such as the Hofmann, Curtius, or Lossen rearrangements. nih.govorganic-chemistry.orgorganic-chemistry.org These methods enable the synthesis of unsymmetrical ureas with various substituents, including alkyl, aryl, and heteroaryl groups. organic-chemistry.orgresearchgate.net The nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly modulate the hydrogen bonding capability of the urea moiety. nih.gov For example, palladium-catalyzed cross-coupling reactions have been employed to synthesize N,N'-diarylureas. organic-chemistry.orgnih.gov
The following table summarizes different synthetic approaches for creating diverse substitution patterns.
| Synthetic Method | Key Reagent(s) | Intermediate | Types of Substituents |
| Phosgenation | Phosgene, Triphosgene | Isocyanate | Symmetrical and unsymmetrical alkyl/aryl ureas |
| Phosgene-Free Carbonylation | N,N'-Carbonyldiimidazole (CDI) | N-Acylimidazole | Unsymmetrical ureas |
| Hofmann Rearrangement | Phenyliodine diacetate (PIDA) | Isocyanate | N-substituted ureas from primary amides |
| Curtius/Lossen Rearrangement | Hydroxamic acids | Isocyanate | Ureas from carboxylic acid derivatives |
| Pd-Catalyzed Cross-Coupling | Palladium catalyst, Aryl halides | - | N,N'-Diarylureas |
Data sourced from references nih.govorganic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgnih.gov
Design and Synthesis of Multi-Urea or Bis-Urea Scaffolds with Hydroxyl Functionalities
Connecting two or more urea units within a single molecule creates bis-urea or multi-urea scaffolds. These molecules are of significant interest as building blocks for supramolecular polymers and hydrogels. tue.nlnih.gov The design principle often involves an aliphatic or aromatic spacer that links the urea functionalities. Hydrophilic groups, such as hydroxyls or oligo(ethylene glycol) chains, are typically incorporated at the ends of the molecule to ensure water solubility and provide sites for further functionalization. tue.nl
The synthesis of these scaffolds is often straightforward. For example, a symmetric bis-urea can be prepared by reacting a diamine with two equivalents of an isocyanate, or by reacting a diisocyanate with two equivalents of an amine. tue.nl By carefully choosing the spacer and the end groups, researchers can control the self-assembly behavior and the properties of the resulting materials. tue.nl The balance between the hydrophobicity of the spacer and the hydrophilicity of the hydroxyl end-groups is crucial for achieving desired properties like hydrogelation. tue.nl
Examples of bis-urea scaffold designs are shown below.
| Scaffold Type | Spacer Unit | Hydrophilic Group | Synthetic Precursors |
| Bolaamphiphile | Alkylene chain | Hydroxyl groups | Diamine, Diisocyanate |
| PEG-based Bis-urea | Polyethylene glycol (PEG) | Hydroxyl groups | PEG-diamine, Diisocyanate |
| Cyclohexane Bis-urea | Cyclohexane ring | Hydroxyl or Amino groups | Cyclohexanediamine, Isocyanate |
| Pyridine-containing Bis-urea | Pyridine | Not specified | Pyridinediamine, Isocyanate |
Supramolecular Assembly and Self-Organization Principles of Hydroxyethyl Urea Derivatives
Urea derivatives are excellent building blocks for supramolecular chemistry due to the directional and robust nature of the hydrogen bonds they form. jst.go.jpresearchgate.net The urea group contains two hydrogen bond donors (N-H) and one acceptor (C=O), which can engage in self-complementary hydrogen bonding to form one-dimensional, tape-like or ribbon-like structures. tue.nlresearchgate.net These primary structures can then further assemble into higher-order architectures like nanofibers, which entangle to form the 3D network of a supramolecular gel. jst.go.jpnih.gov
The self-assembly is a dynamic process that can be influenced by external stimuli such as temperature or pH. tue.nl The specific molecular structure of the urea derivative, including the nature of the spacer in bis-ureas and the substituents on the nitrogen atoms, dictates the final self-assembled morphology, which can range from discrete capsules to extended polymers and gels. tue.nlresearchgate.net This programmability makes hydroxyethyl urea derivatives versatile components for creating functional soft materials. nih.govjst.go.jp
Advanced Applications of 3 Carbamoyl 1,1 Bis 2 Hydroxyethyl Urea in Materials Science and Industrial Chemistry
Role as Crosslinking Agents in Polymer Systems
The primary and most well-documented application of 3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea is as a crosslinking agent for polymers. google.com Crosslinking is a critical process that connects polymer chains, forming three-dimensional networks that enhance the material's mechanical strength, thermal stability, and chemical resistance. mdpi.com This particular hydroxyalkyl urea (B33335) derivative is valued for its efficiency and the environmentally friendly nature of its crosslinking reactions. google.comgoogle.com
The two hydroxyl groups on this compound are the primary sites for reaction. It effectively crosslinks poly-functional molecules and polymers that contain at least two functional groups such as carboxyl, anhydride, or amine groups. google.comgoogle.com
A particularly noteworthy reaction is the esterification with a carboxylic acid-functional polymer, such as poly(acrylic acid). google.com In this reaction, the hydroxyl groups of the urea derivative react with the carboxyl groups of the polymer to form stable ester bonds. A significant advantage of this mechanism is that water is the only byproduct, making it a cleaner alternative to other crosslinking systems that may release volatile organic compounds. google.comgoogle.com The reaction is typically driven by heating the system to temperatures above 100°C to facilitate the removal of water and promote the formation of the crosslinked network. google.com
The table below summarizes the key crosslinking reactions.
| Polymer Functional Group | Resulting Chemical Linkage | Reaction Byproduct |
| Carboxyl (-COOH) | Ester | Water (H₂O) |
| Anhydride (-(C=O)O(C=O)-) | Ester | Carboxylic Acid |
| Amine (-NH₂) | Urethane-like | Water (H₂O) |
This table is based on the reactive functional groups described in the patent literature. google.comgoogle.com
A key advantage of this compound is its versatility across a wide range of polymer formulations. Its solubility and reactivity allow it to be incorporated easily into various systems, making it a highly adaptable crosslinker for numerous industrial applications. google.com
The table below outlines its applicability in different formulation types.
| Formulation Type | Description |
| Aqueous Solution Polymers | The crosslinker can be dissolved in water-based polymer solutions. |
| Organic Solution Polymers | It is compatible with polymers dissolved in organic solvents. |
| Polymer Melts | The compound can be mixed with molten polymers before curing. |
| Emulsion Polymers | It can be used in latex and other emulsion systems. |
| Aqueous & Non-Aqueous Dispersions | Its utility extends to polymer particles dispersed in either water or organic liquids. |
| Powders | It can be blended with polymer powders for applications like powder coatings. |
This table highlights the versatility of the crosslinking agent as detailed in patent documentation. google.com
Integration into Supramolecular Polymers and Hydrogels
Beyond forming covalent crosslinks, the molecular structure of this compound is well-suited for integration into supramolecular assemblies and hydrogels. The central urea moiety is a powerful motif in supramolecular chemistry due to its ability to form strong, directional hydrogen bonds. mdpi.com The N-H groups act as hydrogen bond donors, while the carbonyl oxygen is a strong acceptor. mdpi.com
This hydrogen bonding capability, combined with the hydrogen bonding potential of its two hydroxyl groups, allows the molecule to participate in the self-assembly of polymer chains into ordered, non-covalent networks. These interactions are fundamental to the formation of supramolecular polymers and can be used to create "smart" materials that respond to external stimuli.
In the context of hydrogels, which are three-dimensional polymer networks that absorb large amounts of water, this compound can serve as a dual-function component. mdpi.com It can form the primary covalent network through reactions described previously, while the urea groups can introduce secondary, non-covalent interactions that improve the hydrogel's toughness, elasticity, and self-healing properties.
Utilization in Resin and Dye Chemistry (General Chemical Applications)
The use of this compound as a crosslinker is a direct application in resin chemistry. google.com Resins, particularly thermosetting resins used in coatings, adhesives, and binders, rely on the formation of a rigid, crosslinked network to achieve their desired properties. By reacting with polymers like poly(acrylic acid), it helps to cure the resin, transforming it from a liquid or malleable state into a hard, durable, and chemically resistant solid film. google.com This is critical for applications such as protective coatings for packaging and binders for fiberglass or other composite materials. google.com
While its role in resin formation is well-established, its specific application in dye chemistry is not prominently documented in scientific literature. Its chemical structure does not inherently suggest a primary role as a chromophore or a typical dye intermediate. However, its reactive hydroxyl groups could potentially be used to functionalize dyes or to graft dye molecules onto polymer backbones, although such applications are not its principal use.
Function as Precursors for Novel Organic Materials and Advanced Chemical Building Blocks
The inherent reactivity of this compound makes it a valuable precursor for synthesizing more complex organic materials. The two primary hydroxyl groups can serve as handles for further chemical modification, allowing for the attachment of different functional groups to build larger, more intricate molecules.
The urea core is also significant. Urea and its derivatives are recognized as important building blocks in organic synthesis, sometimes serving as a safe and effective substitute for phosgene (B1210022) as a carbonyl source. rsc.org This principle allows for the use of urea-based molecules in the synthesis of other compounds like N-substituted carbamates. rsc.org Similarly, this compound could be envisioned as a starting material for creating novel heterocyclic compounds or polymers with repeating urea units in their backbone, such as polyureas. The chemistry of reacting urea with aldehydes like furfural (B47365) to create new bioactive compounds further demonstrates the potential of urea-based structures as versatile precursors for developing new functional materials. scirp.orgresearchgate.net
Future Research Directions
Development of More Sustainable and Atom-Economical Synthetic Routes
The traditional synthesis of urea (B33335) derivatives often involves hazardous reagents such as phosgene (B1210022) and isocyanates, posing significant safety and environmental concerns. nih.gov Future research is increasingly focused on developing greener, safer, and more efficient synthetic pathways. A promising direction is the exploration of non-isocyanate routes that utilize less toxic and more sustainable starting materials.
Table 1: Comparison of Synthetic Routes for Urea Derivatives
| Synthetic Route | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Method | Amines, Phosgene/Isocyanates | Widely applicable, convenient | Use of highly toxic and hazardous reagents nih.gov |
| Non-Isocyanate Route | Amines, Ethylene (B1197577) Carbonate/Diethyl Carbonate | Avoids toxic reagents, safer nih.gov | May require specific catalysts or conditions |
| Urea Transamidation | Amines, Urea | Inexpensive, non-toxic, biocompatible reagent mdpi.com | Requires excess urea and specific temperature control mdpi.com |
| Catalytic Carbonylation | Azides, Amines, CO | High atom economy, N2 as the only byproduct organic-chemistry.org | Requires a catalyst (e.g., Pd/C) and CO atmosphere |
| CO2 Utilization | Silylamines, CO2 | Utilizes a renewable C1 source, facile access to labeled ureas sci-hub.se | Requires silylated amines and specific solvents/conditions |
Advanced In-situ Spectroscopic Characterization of Reaction Intermediates
A fundamental understanding of reaction mechanisms is crucial for optimizing synthetic processes. Future research will heavily rely on advanced in-situ spectroscopic techniques to monitor reactions in real-time and characterize transient intermediates. Techniques such as Attenuated Total Reflection Surface-Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS) and Raman spectroscopy are powerful tools for probing the formation of key chemical bonds during urea synthesis. acs.org
For instance, in the electrochemical synthesis of urea, these methods have been used to detect the potential-dependent emergence of C–N and N–C–N bonds, confirming the reaction mechanism and identifying key intermediates like adsorbed *CO and *NH2 species. acs.org Applying these surface-sensitive techniques to the synthesis of 3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea could provide unprecedented insight into the stepwise formation of the molecule. This would allow for the precise identification of intermediates, such as coordinated isocyanates which are proposed in some reaction pathways, and help to optimize reaction conditions to maximize yield and minimize byproducts. acs.orgnih.gov
Refined Computational Modeling for Predictive Reactivity and Material Design
Computational chemistry and molecular modeling are becoming indispensable tools for modern chemical research. The development of refined computational models offers a pathway to predict the reactivity of complex molecules like this compound and to design new materials with tailored properties. By employing machine learning, deep learning, and quantum mechanical calculations, it is possible to evaluate the intrinsic reactivity of covalent compounds with high accuracy. nih.gov
These predictive models can significantly reduce the experimental effort and cost associated with screening new synthetic routes and applications. nih.gov For example, computational studies can be used to calculate the properties of nitrated urea derivatives to assess their potential as high-energy materials, guiding experimental work toward the most promising candidates. elsevierpure.com For this compound, computational modeling could be used to predict its interaction with other molecules, its self-assembly behavior, and its potential efficacy in various material science applications, thereby streamlining the discovery and development process.
Table 2: Computational Approaches in Urea Derivative Research
| Computational Method | Application | Potential Insights for this compound |
|---|---|---|
| Quantum Mechanical Calculations | Evaluating intrinsic reactivity of covalent compounds nih.gov | Prediction of reaction kinetics, thermodynamic stability, and potential reaction pathways. |
| Machine Learning / Deep Learning | Rapid and accurate reactivity predictions nih.gov | High-throughput screening of potential synthetic modifications and their impact on reactivity. |
| Density Functional Theory (DFT) | Calculating structures and properties of novel compounds elsevierpure.com | Design of new materials with specific electronic, thermal, or mechanical properties. |
Expansion of Non-Biological Applications into Emerging Fields of Material Science
The unique molecular structure of this compound, featuring both hydrogen bond donor (N-H) and acceptor (C=O, O-H) sites, makes it an ideal building block for supramolecular chemistry and material science. mdpi.comresearchgate.net The ability of urea functionalities to form strong and directional hydrogen bonds is central to their use in creating ordered, non-covalent molecular assemblies. mdpi.com
Future research will likely focus on leveraging these properties to expand the applications of this compound into emerging fields. This includes the design of supramolecular polymers, where monomer units are linked by reversible hydrogen bonds, leading to materials with unique properties like self-healing capabilities and stimuli-responsiveness. mdpi.com The heterocyclic groups in some urea derivatives can also bind metal ions, opening up possibilities in catalysis and the development of chemical sensors. mdpi.com By strategically modifying the structure of this compound, it may be possible to create novel functional materials, such as gels, elastomers, and advanced coatings, tailored for a wide range of technological applications. mdpi.comresearchgate.net
Q & A
Q. What are the recommended synthetic routes for 3-carbamoyl-1,1-bis(2-hydroxyethyl)urea, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of urea derivatives like this compound typically involves condensation reactions between amines and carbonyl sources. For example, analogous compounds are synthesized by reacting phenolic precursors with urea under controlled pH and temperature to minimize side reactions . Optimization should focus on:
- pH Control : Maintain a slightly acidic environment (pH 5–6) to enhance carbamoylation efficiency.
- Temperature : Moderate heating (60–80°C) balances reaction kinetics and thermal stability.
- Purification : Use column chromatography with polar solvents (e.g., ethyl acetate/methanol mixtures) to isolate the product from unreacted precursors.
Refer to the molecular formula (C₁₂H₂₆N₄O₆) and InChIKey (PENRPKNGKUMAER-UHFFFAOYSA-N) for structural validation .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine multiple analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify the presence of hydroxyethyl groups (δ ~3.5–4.0 ppm for -CH₂OH) and carbamoyl moieties (δ ~6.5–7.5 ppm for NH protons) .
- Infrared (IR) Spectroscopy : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and hydroxyl (-OH) bands at ~3200–3500 cm⁻¹ .
- Mass Spectrometry (MS) : Compare the observed molecular ion peak (MW 322.36 g/mol) with theoretical values .
Q. What are the solubility properties of this compound in common solvents, and how do hydroxyl groups influence its behavior?
Methodological Answer: The hydroxyl groups in this compound enhance solubility in polar solvents:
- High Solubility : Water, methanol, and ethanol due to hydrogen bonding.
- Low Solubility : Non-polar solvents like hexane or chloroform.
Experimentally, prepare saturated solutions and measure solubility via gravimetric analysis. The compound’s polar surface area (145.6 Ų) supports these predictions .
Q. How should stability studies be designed for this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Incubate the compound in buffered solutions (pH 3–9) at 25°C. Monitor degradation via HPLC over 72 hours. Urea derivatives are prone to hydrolysis under strongly acidic (pH < 3) or alkaline (pH > 9) conditions .
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Hydroxyethyl groups may degrade above 150°C.
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the carbamoyl group in nucleophilic or electrophilic reactions?
Methodological Answer: The carbamoyl group (-NH-C=O) acts as both a weak electrophile (due to the carbonyl carbon) and a hydrogen-bond donor. In nucleophilic reactions (e.g., with amines), the carbonyl carbon undergoes attack, forming substituted ureas. For electrophilic reactions (e.g., alkylation), the lone pair on the carbamoyl nitrogen participates. Computational studies (DFT) can map electron density distribution, validated by XLogP3 (-3.9) indicating high polarity .
Q. How can researchers resolve contradictions in spectral data for structurally similar urea derivatives?
Methodological Answer: Contradictions often arise from tautomerism or solvent effects. For example:
Q. What strategies optimize the compound’s interaction with biological targets (e.g., enzymes) in pharmacological studies?
Methodological Answer:
- Docking Simulations : Use the compound’s 3D structure (SMILES: C(CNC(=O)N(CCO)CCO)NC(=O)N(CCO)CCO) to model binding to enzyme active sites. Focus on hydrogen bonds between hydroxyethyl groups and catalytic residues .
- SAR Studies : Modify substituents (e.g., replacing hydroxyethyl with methyl) and assay inhibitory activity. Urea derivatives often inhibit proteases or kinases via transition-state mimicry .
Q. How can in silico models predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?
Methodological Answer: Leverage calculated physicochemical parameters:
Q. What experimental designs validate the compound’s role in catalytic or supramolecular systems?
Methodological Answer:
- Catalysis : Test its ability to stabilize transition states in hydrolysis reactions (e.g., ester cleavage) via kinetic assays.
- Supramolecular Assembly : Characterize self-assembly in aqueous solutions using dynamic light scattering (DLS) or cryo-EM. The compound’s high PSA (146 Ų) supports water-mediated aggregation .
Q. How do steric and electronic effects of hydroxyethyl groups influence regioselectivity in derivative synthesis?
Methodological Answer:
- Steric Effects : Bulky hydroxyethyl groups disfavor substitution at the central urea nitrogen.
- Electronic Effects : Electron-donating hydroxyethyl moieties increase the nucleophilicity of adjacent NH groups.
Validate via comparative synthesis of derivatives (e.g., methyl vs. hydroxyethyl analogs) and analyze yields/selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
